molecular formula C40H38N8O7 B10827368 Protac(H-pgds)-7

Protac(H-pgds)-7

Cat. No.: B10827368
M. Wt: 742.8 g/mol
InChI Key: KQNXUQJGOJWQGL-UHFFFAOYSA-N
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Description

PROTAC(H-PGDS)-7 is a proteolysis-targeting chimera (PROTAC) designed to target hematopoietic prostaglandin D2 synthase (H-PGDS) for degradation. PROTACs are heterobifunctional molecules that consist of one ligand that binds to a protein of interest and another that recruits an E3 ubiquitin ligase. This chemically-induced proximity results in the ubiquitination and subsequent degradation of the target protein by the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC(H-PGDS)-7 involves the conjugation of a ligand specific to H-PGDS with a ligand that recruits an E3 ubiquitin ligase. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers and purification processes such as high-performance liquid chromatography (HPLC). The production process is optimized for yield and purity to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

PROTAC(H-PGDS)-7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products

The major products formed from these reactions are typically the degraded forms of the target protein, H-PGDS, and the ubiquitinated intermediates .

Scientific Research Applications

PROTAC(H-PGDS)-7 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PROTAC(H-PGDS)-7 involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC(H-PGDS)-7 is unique due to its specific targeting of H-PGDS, which is not commonly targeted by other PROTACs. This specificity allows for selective degradation of H-PGDS, reducing potential off-target effects and increasing therapeutic efficacy .

Properties

Molecular Formula

C40H38N8O7

Molecular Weight

742.8 g/mol

IUPAC Name

N-[4-[4-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazine-1-carbonyl]piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide

InChI

InChI=1S/C40H38N8O7/c49-33-14-13-32(36(51)44-33)48-38(53)30-7-4-8-31(34(30)39(48)54)46-19-21-47(22-20-46)37(52)25-15-17-45(18-16-25)28-11-9-27(10-12-28)43-35(50)26-23-41-40(42-24-26)55-29-5-2-1-3-6-29/h1-12,23-25,32H,13-22H2,(H,43,50)(H,44,49,51)

InChI Key

KQNXUQJGOJWQGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)C5CCN(CC5)C6=CC=C(C=C6)NC(=O)C7=CN=C(N=C7)OC8=CC=CC=C8

Origin of Product

United States

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